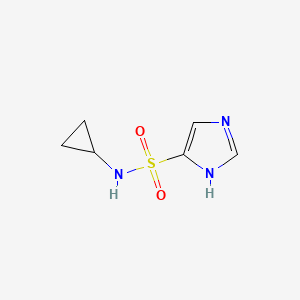

N-cyclopropyl-1H-imidazole-4-sulfonamide

Vue d'ensemble

Description

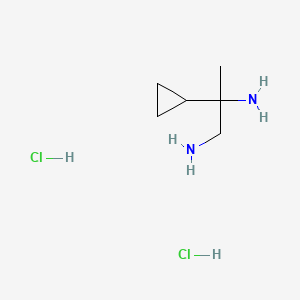

“N-cyclopropyl-1H-imidazole-4-sulfonamide” is a chemical compound with the molecular formula C6H9N3O2S . It has an average mass of 187.220 Da and a monoisotopic mass of 187.041550 Da . This product is intended for research use only.

Molecular Structure Analysis

The molecular structure of “this compound” consists of 6 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

- Design and Biological Activity : The development of novel imidazoles for potential therapeutic applications, including their role as enzyme inhibitors, showcases the versatility of imidazole sulfonamides in drug design. Imidazole derivatives have been evaluated for their inhibition of enzymes like carbonic anhydrase and acetylcholinesterase, demonstrating their potential in treating conditions such as glaucoma and Alzheimer's disease (Askin et al., 2021).

Environmental Applications

- Oxidation by Ferrate(VI) : Research into the oxidation of sulfonamide antimicrobials by ferrate(VI) has implications for the removal of these compounds from water, addressing environmental concerns associated with their persistence and toxicity. This study contributes to understanding how advanced oxidation processes can mitigate water contamination by pharmaceutical residues (Sharma et al., 2006).

Chemical Synthesis Techniques

- Sulfonyl Azides Synthesis : The synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt highlights advancements in chemical synthesis techniques, offering efficient methods for preparing sulfonyl azides, which are valuable intermediates in the synthesis of various heterocyclic compounds (Stevens et al., 2014).

Mécanisme D'action

Target of Action

The compound contains an imidazole ring, which is a common structure in many biologically active molecules. Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

Without specific information on “N-cyclopropyl-1H-imidazole-4-sulfonamide”, it’s difficult to describe its exact mode of action. Many imidazole derivatives interact with their targets by forming hydrogen bonds and aromatic interactions, which can lead to changes in the target’s function .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. As mentioned, imidazole derivatives can affect a wide range of biological activities, so they could potentially affect many different biochemical pathways .

Pharmacokinetics

Imidazole derivatives are generally highly soluble in water and other polar solvents, which can affect their absorption and distribution .

Propriétés

IUPAC Name |

N-cyclopropyl-1H-imidazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c10-12(11,9-5-1-2-5)6-3-7-4-8-6/h3-5,9H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRINQCODSFQXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine](/img/structure/B1524979.png)

![2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine](/img/structure/B1524980.png)

![2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1524981.png)

![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1524991.png)

![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid](/img/structure/B1524994.png)